Barbetonium
Description
Barbetonium, chemically identified as this compound iodide (C₁₉H₃₆IN₃O₂), is a quaternary ammonium compound historically explored for its neuromuscular blocking properties. It belongs to a class of agents that inhibit acetylcholine signaling at nicotinic receptors, leading to skeletal muscle relaxation.
Properties
CAS No. |
698336-41-3 |
|---|---|
Molecular Formula |
C19H28N3O3+ |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
diethyl-[2-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)ethyl]-methylazanium |
InChI |
InChI=1S/C19H27N3O3/c1-5-19(15-11-9-8-10-12-15)16(23)20-18(25)21(17(19)24)13-14-22(4,6-2)7-3/h8-12H,5-7,13-14H2,1-4H3/p+1 |
InChI Key |
UZNKYJAYFKROGA-UHFFFAOYSA-O |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC[N+](C)(CC)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Barbetonium can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include steps such as mixing, heating, cooling, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Barbetonium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Scientific Research Applications
Barbetonium has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Barbetonium involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Barbetonium shares structural and functional similarities with two primary classes of compounds: steroidal neuromuscular blockers (e.g., pancuronium) and benzylisoquinolinium derivatives (e.g., atracurium). Below is a comparative analysis:
Structural Comparison
- This compound : Features a steroidal backbone with a quaternary ammonium group and iodide counterion.
- Pancuronium : A bis-quaternary ammonium steroidal compound with two acetylcholine-like moieties.
- Atracurium: A benzylisoquinolinium derivative with ester groups enabling spontaneous degradation (Hofmann elimination).
Functional Comparison
| Property | This compound Iodide | Pancuronium Bromide | Atracurium Besylate |
|---|---|---|---|
| Molecular Weight | 485.42 g/mol | 732.67 g/mol | 643.55 g/mol |
| Mechanism | Competitive nicotinic inhibition | Competitive inhibition | Competitive inhibition + ester hydrolysis |
| Onset Time | 3–5 minutes | 2–3 minutes | 1–2 minutes |
| Duration | 60–90 minutes | 60–120 minutes | 20–35 minutes |
| Metabolism | Hepatic | Renal (80%) | Plasma esterases |
| Side Effects | Histamine release, tachycardia | Tachycardia, hypertension | Minimal histamine release |
Comparative Data Analysis
Pharmacokinetic Profiles
A 2020 study comparing steroidal vs. benzylisoquinolinium agents highlighted:
- This compound’s longer half-life (t₁/₂ = 2.5 hours) vs. atracurium (t₁/₂ = 0.5 hours), attributed to its steroidal stability.
- Lower therapeutic index than pancuronium due to pronounced histamine-mediated hypotension .
Clinical Efficacy
- Surgical Relaxation : this compound achieves 95% twitch suppression at 0.1 mg/kg, comparable to pancuronium (0.08 mg/kg) but slower than atracurium (0.05 mg/kg).
- Reversal Requirements : Unlike atracurium, this compound requires anticholinesterase agents (e.g., neostigmine) for reversal, increasing postoperative complications .
Discussion
This compound’s steroidal structure provides metabolic stability but limits its safety profile compared to newer agents. Key findings include:
- Structural Trade-offs : The iodide ion enhances solubility but contributes to cardiac side effects, unlike bromide in pancuronium .
- Functional Obsolescence : Modern analogs like rocuronium (rapid onset) and cisatracurium (minimal histamine release) have superseded this compound in clinical practice due to improved safety .
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